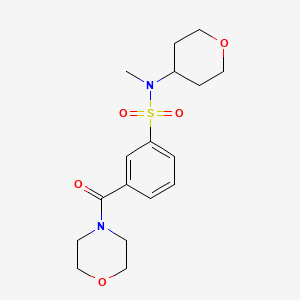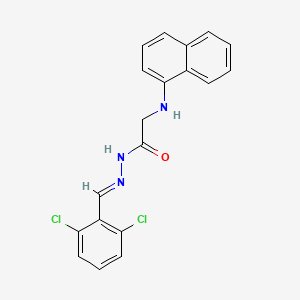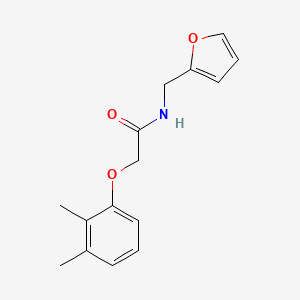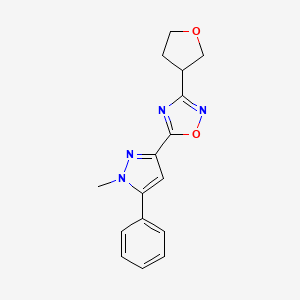![molecular formula C13H15N5OS B5518224 5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.09973129 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
Researchers have developed methods for synthesizing various derivatives of triazolopyrimidine compounds, exploring their chemical structures and potential applications. For instance, new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones were prepared through heterocyclization, showcasing the versatility of these compounds in chemical synthesis (Davoodnia et al., 2008).
Potential Antiasthma Agents
Triazolopyrimidines have been identified as potential antiasthma agents through their activity as mediator release inhibitors. This indicates their potential therapeutic applications in treating asthma and related respiratory conditions (Medwid et al., 1990).
Antibacterial Activity
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring exhibited antibacterial activity against Gram-positive and Gram-negative microbial strains, suggesting its potential use in developing new antibacterial agents (Lahmidi et al., 2019).
Serotonin 5-HT6 Receptor Antagonists
Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated significant affinity for the serotonin 5-HT6 receptor, suggesting their potential as therapeutic agents for neurological conditions (Ivachtchenko et al., 2010).
Antimicrobial and Antitumor Agents
Compounds derived from triazolopyrimidine structures have shown promising antimicrobial activity, and some were evaluated for antitumor properties, though without appreciable antitumor activity. This highlights their potential in antimicrobial applications (Said et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-propyl-2-(thiophen-2-ylmethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-4-9-7-11(19)18-13(15-9)16-12(17-18)14-8-10-5-3-6-20-10/h3,5-7H,2,4,8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRSPNCQUJKCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)


![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
